

Bis-Tris Buffer: Application Notes and Protocols for Protein Purification

Author: BenchChem Technical Support Team. **Date:** December 2025

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Introduction

In the realm of protein purification, the choice of buffering agent is critical for maintaining the stability and biological activity of the target protein. Bis-Tris (bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane) has emerged as a versatile and advantageous zwitterionic buffer for a wide range of protein purification protocols. With a pKa of approximately 6.5 at 25°C, Bis-Tris provides excellent buffering capacity in the slightly acidic to neutral pH range of 5.8 to 7.2. [1] This characteristic makes it particularly suitable for proteins that are sensitive to alkaline conditions, offering a gentler alternative to traditional Tris-based buffers which buffer at a higher pH range.

These application notes provide a comprehensive guide to the use of Bis-Tris buffer in various protein purification and analysis techniques, including detailed protocols for chromatography and electrophoresis.

Properties and Advantages of Bis-Tris Buffer

Bis-Tris offers several key advantages in protein purification workflows:

- **Optimal pH Range:** Its effective buffering range of pH 5.8-7.2 is ideal for maintaining the native structure and function of many proteins. [1]

- **Reduced Protein Modification:** The near-neutral pH of Bis-Tris systems minimizes protein modifications such as deamidation and hydrolysis, which can occur at the more alkaline pH of Tris-glycine buffers.[\[2\]](#)
- **High Resolution in Electrophoresis:** Bis-Tris gels are known for providing sharper bands and improved resolution, especially for low to medium molecular weight proteins in SDS-PAGE. [\[2\]](#)[\[3\]](#)
- **Versatility:** It can be employed as a buffer component in various chromatographic techniques, including ion exchange, affinity, and size exclusion chromatography, as well as in electrophoresis and Western blotting.[\[1\]](#)[\[4\]](#)[\[5\]](#)

However, it is important to note that Bis-Tris can chelate certain metal ions, particularly divalent cations like Cu^{2+} and Pb^{2+} .[\[4\]](#) This should be taken into consideration when working with metalloproteins or in applications where metal ion concentration is critical.

Quantitative Data Summary

The following tables summarize key quantitative data for Bis-Tris buffer and its comparison with the commonly used Tris buffer.

Table 1: Physicochemical Properties of Bis-Tris vs. Tris Buffer

Property	Bis-Tris	Tris
Full Name	bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane	tris(hydroxymethyl)aminomethane
Molecular Weight	209.24 g/mol	121.14 g/mol
pKa (at 25°C)	~6.5	~8.1
Useful pH Range	5.8 – 7.2	7.2 – 9.0

Table 2: Recommended Buffer Systems for Bis-Tris SDS-PAGE

Running Buffer	Primary Application	Typical Protein Size Range
MES SDS	Separation of low molecular weight proteins	≤50 kDa
MOPS SDS	Separation of high molecular weight proteins	≥50 kDa

Table 3: Example Buffer Compositions for a Two-Step Antibody Purification Protocol

Buffer Type	Bis-Tris Concentration	NaCl Concentration	pH	Adjusting Acid	Application
Equilibration Buffer	20 mM	20 mM	7.4	Acetic Acid	Protein A & Multi-modal Chromatography
Wash & Sanitation Buffer	20 mM	1 M	7.4	Acetic Acid	Protein A Chromatography
Elution Buffer 1	20 mM	20 mM	3.5	Acetic Acid	Protein A Chromatography
Elution Buffer 2	20 mM	20 mM	4.5	Acetic Acid	Multi-modal Chromatography

This table is based on a patented protocol and serves as an illustrative example.[\[4\]](#)

Experimental Protocols

Protocol 1: Preparation of 1 M Bis-Tris Stock Solution

Materials:

- Bis-Tris powder (MW: 209.24 g/mol)
- Deionized water (dH₂O)
- Concentrated Hydrochloric Acid (HCl)
- pH meter
- Stir plate and stir bar
- Volumetric flask
- Autoclave or 0.22 µm sterile filter

Methodology:

- To prepare 1 liter of a 1 M Bis-Tris stock solution, weigh out 209.24 g of Bis-Tris powder.[6]
- Add the powder to a beaker containing approximately 750 mL of dH₂O.[6]
- Place the beaker on a stir plate and stir until the powder is completely dissolved.
- Carefully adjust the pH to the desired value (e.g., 6.5) using concentrated HCl. Monitor the pH continuously with a calibrated pH meter.[6]
- Transfer the solution to a 1 L volumetric flask and add dH₂O to bring the final volume to 1 liter.[6]
- Sterilize the solution by autoclaving or by passing it through a 0.22 µm sterile filter.[6]
- Store the buffer at 4°C.[6]

Protocol 2: Bis-Tris SDS-PAGE for Protein Analysis

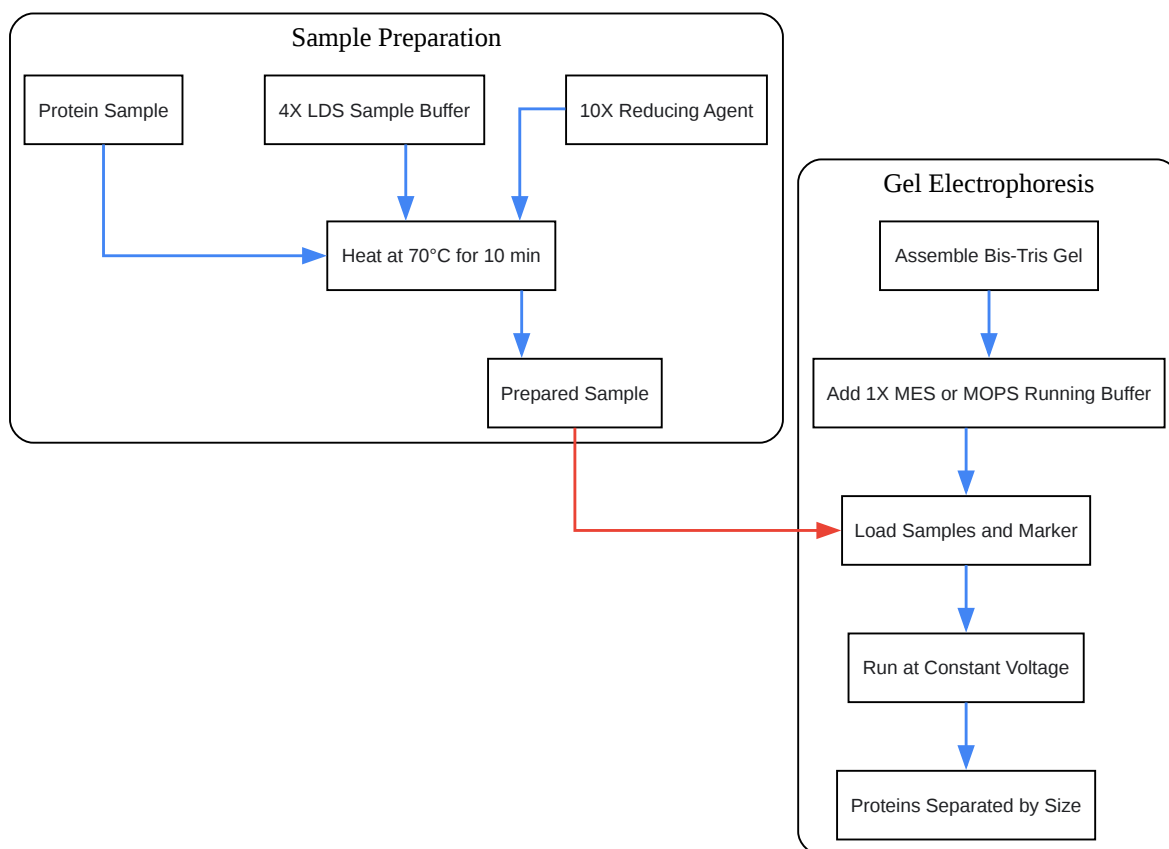
This protocol is optimized for the separation of proteins using a Bis-Tris gel system, which provides enhanced resolution, particularly for low to medium molecular weight proteins.

Materials:

- Bis-Tris precast gels or hand-casting reagents (Acrylamide/Bis-acrylamide solution, 1 M Bis-Tris pH 6.8, 10% SDS, 10% APS, TEMED)
- Protein samples
- 4X LDS Sample Buffer
- 10X Sample Reducing Agent (e.g., DTT)
- 20X MES or MOPS SDS Running Buffer
- Molecular weight standard
- Electrophoresis apparatus and power supply

Methodology:

- Sample Preparation:
 - To 10 μ L of protein sample, add 4 μ L of 4X LDS Sample Buffer and 1 μ L of 10X Sample Reducing Agent.[\[2\]](#)
 - Heat the samples at 70°C for 10 minutes.[\[2\]](#)
- Gel Electrophoresis:
 - Assemble the precast or hand-cast Bis-Tris gel in the electrophoresis apparatus.
 - Prepare 1X running buffer by diluting the 20X stock with deionized water. Use MES SDS Running Buffer for small to medium proteins and MOPS SDS Running Buffer for medium to large proteins.[\[2\]](#)
 - Fill the inner and outer buffer chambers with the 1X running buffer.
 - Load the prepared protein samples and a molecular weight standard into the wells.
 - Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.



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Workflow for Bis-Tris SDS-PAGE.

Protocol 3: Western Blotting with Bis-Tris Buffer System

Materials:

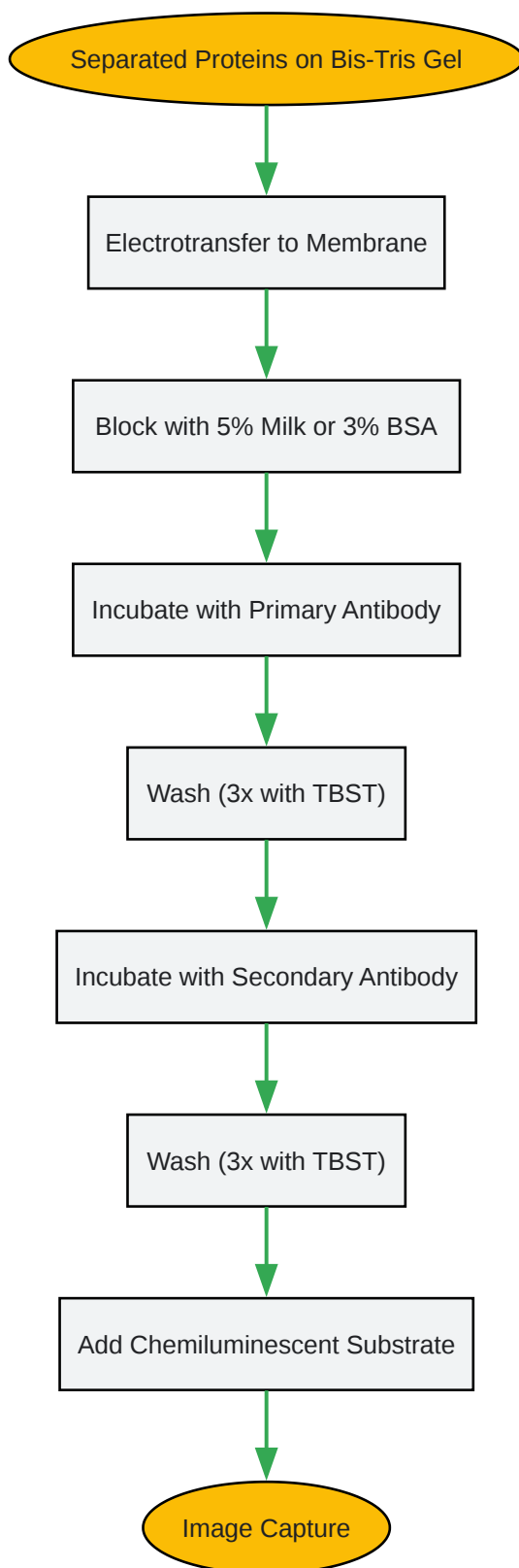
- PVDF or nitrocellulose membrane
- Bis-Tris based transfer buffer (e.g., 25 mM Bicine, 25 mM Bis-Tris, 1 mM EDTA, pH 7.2)

- Methanol (for PVDF membrane activation)
- Wash buffer (e.g., TBST or PBST)
- Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
- Primary antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Methodology:

- Protein Transfer:
 - Following SDS-PAGE, equilibrate the gel in 1X Bis-Tris transfer buffer for 10-15 minutes.
 - Activate the PVDF membrane in methanol for 30 seconds, then rinse with dH₂O and equilibrate in transfer buffer. If using nitrocellulose, equilibrate directly in transfer buffer.
 - Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform the transfer according to the manufacturer's instructions for your transfer apparatus (wet, semi-dry, or dry).
- Immunodetection:
 - After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
 - Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
 - Wash the membrane three times for 5-10 minutes each with wash buffer.[\[2\]](#)

- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[\[2\]](#)
- Wash the membrane three times for 5-10 minutes each with wash buffer.[\[2\]](#)
- Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol.[\[2\]](#)
- Capture the signal using an imaging system.[\[2\]](#)



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Standard workflow for Western blotting.

Protocol 4: Ion Exchange Chromatography (IEX) with Bis-Tris Buffer

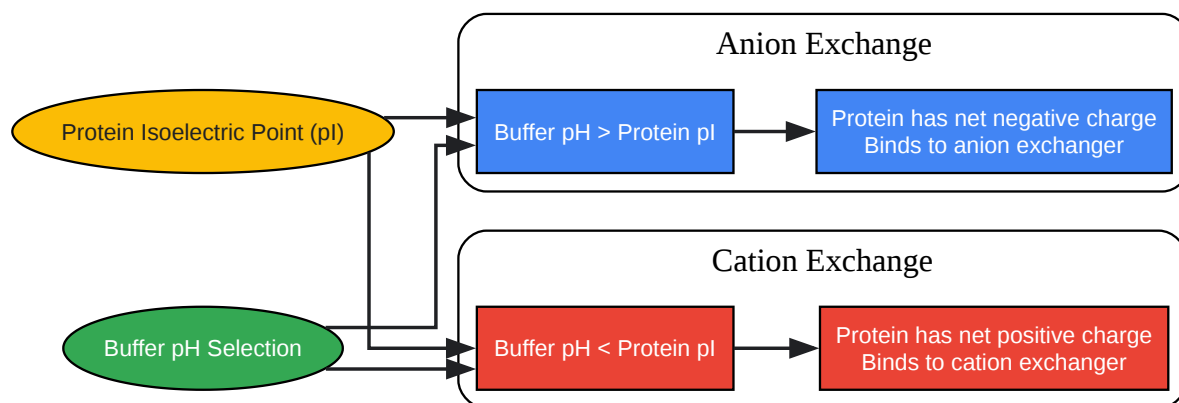
Bis-Tris is an excellent buffer for anion exchange chromatography.^{[1][4][5]} The choice of buffer pH relative to the protein's isoelectric point (pI) is crucial for successful separation.

Materials:

- Anion exchange column
- Binding Buffer (e.g., 50 mM Bis-Tris, pH 6.5)
- Elution Buffer (e.g., 50 mM Bis-Tris, pH 6.5, with 1 M NaCl)
- Protein sample, dialyzed or desalted into Binding Buffer
- Chromatography system

Methodology:

- **Column Equilibration:** Equilibrate the anion exchange column with 5-10 column volumes of Binding Buffer.
- **Sample Loading:** Load the prepared protein sample onto the equilibrated column.
- **Washing:** Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.
- **Elution:** Elute the bound proteins by applying a linear gradient of increasing ionic strength, from 0% to 100% Elution Buffer over 10-20 column volumes. Alternatively, a step gradient can be used.
- **Fraction Collection:** Collect fractions throughout the elution process and analyze them for the presence of the target protein (e.g., by measuring absorbance at 280 nm and performing SDS-PAGE).



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Buffer selection for ion exchange chromatography.

Protocol 5: Affinity Chromatography with Bis-Tris Buffer

While less common than Tris or phosphate buffers in affinity chromatography, Bis-Tris can be used, particularly when a near-neutral pH is required for protein stability. The following is a general protocol for antibody purification using Protein A affinity chromatography, which can be adapted for Bis-Tris.

Materials:

- Protein A affinity column
- Equilibration/Binding Buffer (e.g., 20 mM Bis-Tris, 20 mM NaCl, pH 7.4)
- Wash Buffer (e.g., 20 mM Bis-Tris, 1 M NaCl, pH 7.4)
- Elution Buffer (e.g., 20 mM Bis-Tris, 20 mM NaCl, pH 3.5, adjusted with acetic acid)
- Neutralization Buffer (e.g., 1 M Bis-Tris, pH 8.0-9.0)
- Antibody-containing sample (e.g., serum or cell culture supernatant)
- Chromatography system

Methodology:

- **Column Equilibration:** Equilibrate the Protein A column with 5-10 column volumes of Equilibration/Binding Buffer.
- **Sample Loading:** Load the clarified, pH-adjusted sample onto the column.
- **Washing:** Wash the column with 5-10 column volumes of Wash Buffer to remove non-specifically bound proteins. Follow with a wash of 2-3 column volumes of Equilibration/Binding Buffer to remove the high salt.
- **Elution:** Elute the bound antibody with Elution Buffer.
- **Neutralization:** Collect the eluted fractions into tubes containing Neutralization Buffer to immediately raise the pH and preserve antibody activity.
- **Analysis:** Analyze the eluted fractions for antibody content and purity.

Protocol 6: Size Exclusion Chromatography (SEC) with Bis-Tris Buffer

SEC separates proteins based on their size. The buffer's primary role is to maintain protein stability and prevent interactions with the chromatography resin.

Materials:

- Size exclusion column appropriate for the molecular weight range of the target protein.
- Running Buffer (e.g., 20 mM Bis-Tris, 150 mM NaCl, pH 7.0)
- Protein sample, concentrated and clarified
- Chromatography system

Methodology:

- **Column Equilibration:** Equilibrate the SEC column with at least two column volumes of Running Buffer.

- **Sample Loading:** Inject the clarified protein sample onto the column. The sample volume should typically be 1-2% of the total column volume for optimal resolution.
- **Elution:** Elute the sample with one column volume of Running Buffer at a constant flow rate.
- **Fraction Collection:** Collect fractions as the proteins elute from the column. Larger proteins will elute first, followed by smaller proteins.
- **Analysis:** Analyze the collected fractions to identify those containing the purified protein of interest.

Conclusion

Bis-Tris is a valuable buffering agent for a multitude of protein purification and analysis applications. Its ability to maintain a stable, near-neutral pH environment makes it an excellent choice for preserving the integrity of sensitive proteins. By following the detailed protocols provided in these application notes, researchers, scientists, and drug development professionals can effectively leverage the advantages of Bis-Tris to achieve high-purity, active protein preparations.

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- To cite this document: BenchChem. [Bis-Tris Buffer: Application Notes and Protocols for Protein Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662375#bis-tris-buffer-for-protein-purification-protocols]

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